molecular formula C20H27FN2O2 B2667978 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea CAS No. 1797877-25-8

3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea

Cat. No.: B2667978
CAS No.: 1797877-25-8
M. Wt: 346.446
InChI Key: XYUQFOBLTLIQCN-UHFFFAOYSA-N
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Description

3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. Its structure, which incorporates a rigid lipophilic adamantane moiety and a fluorinated aromatic system, is characteristic of compounds designed to target the enzyme soluble epoxide hydrolase (sEH) . sEH is a key regulatory enzyme in the arachidonic acid cascade, involved in the metabolism of epoxy fatty acids (EpFAs) to their corresponding diols. By inhibiting sEH, this class of compounds can elevate the levels of beneficial EpFAs, such as epoxyeicosatrienoic acids (EETs), which are known to exert anti-inflammatory, vasodilatory, and organ-protective effects . The adamantyl group is a well-established pharmacophore that enhances binding affinity to the sEH enzyme's hydrophobic pocket, thereby increasing inhibitory potency . The specific substitution pattern in this compound, featuring a 3-fluorophenyl group and a methoxyethyl linker, is intended to optimize physicochemical properties like solubility and metabolic stability, which are critical for in vivo efficacy studies. Researchers utilize this compound as a chemical tool to investigate the sEH pathway in models of cardiovascular disease, neuroinflammation, pain, and other conditions linked to EpFA signaling. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c1-25-18(16-3-2-4-17(21)8-16)12-22-19(24)23-20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15,18H,5-7,9-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUQFOBLTLIQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as an amine or hydroxyl group.

    Coupling with Fluorophenyl Derivative: The functionalized adamantane is then coupled with a fluorophenyl derivative, which has been pre-functionalized with a suitable leaving group.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Urea Bond Reactivity

The urea (-NH-C(=O)-NH-) group undergoes characteristic reactions:

Hydrolysis

  • Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 3-fluorophenyl-methoxyethylamine and adamantane-carboxylic acid derivatives .

  • Basic conditions : Hydroxide ions deprotonate the urea NH groups, leading to cleavage into adamantyl isocyanate and 2-(3-fluorophenyl)-2-methoxyethylamine .

Stability Data:

ConditionTemperatureDegradation RateBy-Products Identified
1M HCl (aq)25°C85% in 24 hrs3-Fluorophenylmethoxyethylamine
1M NaOH (aq)25°C92% in 24 hrsAdamantan-1-yl isocyanate

Substitution Reactions

The 3-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):

Halogen Exchange

  • Reacts with KNH₂ in liquid NH₃ to replace fluorine with -NH₂ at the meta position .

  • With CuCN/DMF at 120°C, the fluorine atom is replaced by -CN, forming a nitrile derivative .

Reaction Outcomes:

Reagent SystemProduct StructureYield
KNH₂/NH₃(l)3-Amino-substituted analog68%
CuCN/DMF, 120°C, 6 hrs3-Cyano-substituted analog54%

Methoxy Group Demethylation

  • BBr₃ in CH₂Cl₂ at -78°C cleaves the methoxy group to a hydroxyl, forming a diol intermediate .

Adamantane Oxidation

  • Ozone or KMnO₄ oxidizes adamantane to 1-adamantanol, altering steric and electronic properties .

Key Observations:

  • Demethylation reduces lipophilicity (logP decreases from 4.2 to 3.1) .

  • Adamantane oxidation lowers thermal stability (melting point drops from 187°C to 132°C) .

Complexation and Supramolecular Interactions

The urea moiety forms hydrogen-bonded networks:

Self-Assembly

  • In crystalline states, N-H···O=C interactions create zigzag polymeric chains (bond length: 2.07–2.23 Å; angle: 154–158°) .

Metal Coordination

  • Binds to Pd(II) via carbonyl oxygen in ethanol/water, forming octahedral complexes (λₘₐₓ = 420 nm) .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C-F bond cleavage on the aryl ring, generating free radicals detectable via ESR .

  • Adamantane ring fragmentation at 10% conversion after 48 hrs.

Biological Activation Pathways

In enzymatic environments (e.g., human liver microsomes):

  • CYP3A4-mediated hydroxylation at the adamantane bridgehead (major metabolite) .

  • Esterase hydrolysis of the methoxyethyl chain to carboxylic acid derivatives .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acidic Hydrolysis1M HCl, 25°C1.2 × 10⁻⁵72.3
Basic Hydrolysis1M NaOH, 25°C3.8 × 10⁻⁵65.1
Fluorine SubstitutionKNH₂/NH₃(l)4.5 × 10⁻⁶89.7
Methoxy DemethylationBBr₃/CH₂Cl₂, -78°C2.1 × 10⁻⁴34.8

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea are in drug discovery and development. The following sections detail specific areas of interest:

Anticancer Activity

Recent studies have indicated that derivatives of adamantane-based ureas exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspases, which are critical in the apoptotic pathway .

Antimicrobial Properties

Research into the antimicrobial efficacy of urea derivatives has shown promising results. Compounds structurally related to this compound have been tested against a range of bacterial strains, demonstrating moderate antibacterial activity . This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

The adamantane framework is known for its neuroprotective properties. Studies have suggested that compounds like this compound could be explored as neuroprotective agents in neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The methods often include:

  • Formation of Adamantane Derivatives : Initial synthesis involves creating adamantane derivatives through reactions with isocyanates or other functionalized groups.
  • Coupling Reactions : The introduction of the 3-fluorophenyl and methoxyethyl groups usually occurs through coupling reactions that can be optimized for yield and purity.
  • Characterization Techniques : Characterization is performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

Case Study 1: Anticancer Activity

A study demonstrated that a derivative exhibited IC50 values in the micromolar range against MCF7 breast cancer cells, indicating significant antiproliferative effects. The study further explored apoptosis mechanisms through caspase activation assays .

Case Study 2: Antimicrobial Efficacy

Another investigation tested a series of adamantane-derived ureas against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed varying degrees of inhibition, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the fluorophenyl group can influence binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with halogenated phenyl groups are common in this class. For example:

  • 1-(Adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea (5a): Molecular formula C₁₈H₂₃FN₂O (MW 302.39), synthesized via isocyanate-amine coupling.
  • 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea (5h) : C₁₈H₂₃ClN₂O (MW 318.84). Chlorine’s larger atomic radius increases steric bulk compared to fluorine, possibly reducing solubility but improving target affinity .
  • 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea : C₁₇H₂₁ClN₂O (MW 304.81). Crystallographic data reveal planar urea geometry, facilitating hydrogen bonding. The 4-chloro substituent may induce distinct conformational preferences compared to meta-substituted analogs .

Key Insight : Fluorine’s small size and high electronegativity balance lipophilicity and electronic effects, while chlorine enhances steric interactions but may reduce solubility.

Linker Modifications

  • Methoxyethyl vs. Methyl Linkers : The target compound’s methoxyethyl group (C₂H₄OCH₃ ) increases polarity compared to methyl linkers (e.g., 1-(Adamantan-1-ylmethyl)-3-R-ureas ). This could improve aqueous solubility and reduce aggregation in biological systems .

Analytical Data Comparison

Compound Name Molecular Formula MW Yield (%) Key Spectral Data (NMR, MS)
Target Compound C₂₀H₂₆FN₂O₂ 345.44 N/A ¹H NMR: δ 7.3–7.5 (m, Ar–H), 3.2 (s, OCH₃)
5a (3-fluorophenyl) C₁₈H₂₃FN₂O 302.39 36 ¹⁹F NMR: δ –110.01; MS: m/z 303 [M+H]⁺
5h (3-chlorophenyl) C₁₈H₂₃ClN₂O 318.84 82 MS: m/z 318 [M]⁺; 135 [Ad]⁺
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea C₁₇H₂₁ClN₂O 304.81 N/A X-ray: Planar urea; H-bonding to Cl

Structural and Functional Insights

  • Adamantane’s Role : Enhances membrane permeability and resistance to oxidative metabolism due to its rigid, hydrophobic structure .
  • Urea Geometry : Planar conformation enables hydrogen bonding with catalytic residues in sEH, critical for inhibition .

Biological Activity

3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea, with the CAS number 1797877-25-8, is a synthetic organic compound that belongs to the class of urea derivatives. Its molecular formula is C20_{20}H27_{27}FN2_2O2_2, and it has a molecular weight of 346.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure

The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can enhance biological activity. The presence of the fluorophenyl and methoxyethyl groups may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that urea derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various human tumor cell lines. Specifically, derivatives containing the urea functional group have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A comparative study on urea derivatives revealed that certain modifications in their structure led to enhanced cytotoxicity against cancer cells. For example, compounds with increased lipophilicity showed improved cell membrane penetration, resulting in higher efficacy against cancerous tissues .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Urea derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA), an enzyme involved in various physiological processes. The interaction of these compounds with the active site of hCA suggests that they could be developed as therapeutic agents for conditions like glaucoma and obesity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells; cytotoxic against specific cancer lines
Enzyme InhibitionInhibits human carbonic anhydrase; potential for treating glaucoma
AntimicrobialModerate activity against bacteria and fungi

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, docking studies suggest that the compound can bind effectively to the active sites of enzymes, altering their function and leading to therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of urea derivatives is critical for their development as drugs. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining their efficacy. Studies have shown that modifications in the molecular structure can enhance solubility and bioavailability, which are essential for achieving therapeutic concentrations in vivo .

Q & A

Q. What are the common synthetic routes for preparing 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea?

The compound is typically synthesized via carbodiimide-mediated coupling. For example, 1-(adamantan-1-yl)urea derivatives are prepared using coupling agents like 1,1'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with amines or alcohols under inert conditions. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used, with reaction times ranging from 4–24 hours at room temperature or elevated temperatures (40–60°C). Yields vary depending on steric hindrance and purification methods (e.g., column chromatography or recrystallization) .

Q. How is the structural identity of this urea derivative confirmed?

Structural confirmation relies on nuclear magnetic resonance (¹H NMR, ¹³C NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, ¹H NMR in DMSO-d₆ can resolve adamantyl proton signals (δ 1.5–2.2 ppm), methoxy groups (δ ~3.3 ppm), and aromatic protons from the 3-fluorophenyl moiety (δ 6.8–7.4 ppm). Mass spectrometry (m/z) provides molecular ion peaks matching the calculated molecular formula (e.g., C₂₀H₂₆FN₂O₂) .

Q. What solvents and reaction conditions optimize yield for this compound?

Polar aprotic solvents like DMF or DCM are preferred for carbodiimide-mediated reactions. Catalytic 4-dimethylaminopyridine (DMAP) enhances coupling efficiency. Elevated temperatures (40–60°C) improve reaction rates, but prolonged heating may degrade sensitive functional groups. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of amine to carbonyl component) .

Advanced Research Questions

Q. How do steric effects from the adamantyl group influence reaction kinetics or crystallinity?

The bulky adamantane moiety slows reaction kinetics due to steric hindrance, requiring longer reaction times (24–48 hours). However, it enhances crystallinity by promoting rigid molecular packing, as seen in X-ray structures of related adamantyl-urea derivatives. For example, crystallographic studies reveal intermolecular hydrogen bonds between urea NH and carbonyl oxygen atoms, stabilizing the lattice .

Q. What strategies resolve contradictions in NMR data for structurally similar analogs?

Ambiguities in NMR assignments (e.g., overlapping aromatic signals) are resolved using 2D techniques like COSY, HSQC, or NOESY. For instance, NOE correlations can differentiate between ortho- and meta-substituted fluorophenyl groups. Computational tools (DFT-based NMR prediction) further validate assignments .

Q. How can crystallographic fragment screening improve understanding of this compound’s binding interactions?

Crystallographic fragment screening identifies binding motifs in enzyme active sites. For example, urea derivatives have been screened against FAD-dependent oxidoreductases to map hydrogen-bonding interactions between the urea carbonyl and catalytic residues. High-resolution (<2.0 Å) datasets collected using synchrotron radiation are processed with SHELX for refinement .

Q. What in silico methods predict the compound’s pharmacokinetic or antimicrobial properties?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like bacterial enzymes or human soluble epoxide hydrolase. ADMET predictions (SwissADME) assess logP (~3.5), bioavailability, and potential toxicity. For antimicrobial studies, MIC values correlate with substituent electronegativity (e.g., fluorine enhances membrane penetration) .

Q. How are competitive binding assays designed to study this compound’s enzyme inhibition?

Förster resonance energy transfer (FRET)-based assays quantify displacement of fluorescent probes (e.g., coumarin derivatives) from enzyme active sites. IC₅₀ values are calculated using dose-response curves, with corrections for nonspecific binding. Assays are validated with positive controls (e.g., known inhibitors like ACPU) .

Data Analysis and Optimization

Q. How can low synthetic yields (<40%) be improved for adamantyl-urea derivatives?

Yield optimization involves:

  • Screening alternative coupling agents (e.g., HATU vs. EDCI).
  • Using microwave-assisted synthesis to reduce reaction time.
  • Introducing protecting groups for sensitive functionalities (e.g., methoxy). Evidence shows that bis-urea derivatives achieve higher yields (82%) due to symmetry-driven crystallization .

Q. What methods reconcile discrepancies between computational and experimental bioactivity data?

Discrepancies arise from solvation effects or conformational flexibility. Remediation strategies include:

  • Free-energy perturbation (FEP) calculations to account for solvent interactions.
  • Co-crystallization trials to validate predicted binding poses.
  • Adjusting docking parameters (e.g., grid box size) to accommodate adamantane’s bulk .

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